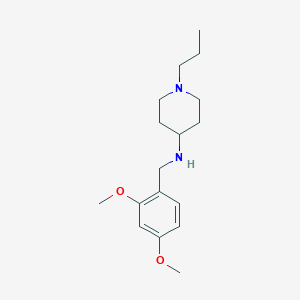
N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine, also known as Dimebon, is a small molecule drug that was originally developed as an antihistamine. However, it has shown potential in treating various neurodegenerative diseases such as Alzheimer's, Huntington's, and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine is not fully understood. However, it has been suggested that N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine may exert its neuroprotective effects by modulating the activity of various neurotransmitter systems, including acetylcholine, dopamine, and serotonin. N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has also been shown to inhibit the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has been shown to have various biochemical and physiological effects. In animal studies, N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has been shown to improve mitochondrial function and reduce oxidative stress, which may contribute to its neuroprotective effects. N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine in lab experiments is its low toxicity and high solubility in water. This makes it easy to administer and study in animal models. However, one limitation of using N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to specifically target its effects.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine. One area of research is to further investigate its mechanism of action and identify specific targets that may be involved in its neuroprotective effects. Another area of research is to explore its potential therapeutic effects in other neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Additionally, there is a need for clinical trials to determine the safety and efficacy of N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine in humans.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine involves the reaction of 2,4-dimethoxybenzaldehyde with propylamine and piperidine in the presence of hydrogen gas and a palladium catalyst. This process yields N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine as a white crystalline solid with a melting point of 132-134°C.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. In vitro studies have shown that N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has neuroprotective properties, which may be attributed to its ability to stabilize mitochondrial function and prevent oxidative stress. In vivo studies have also demonstrated that N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine can improve cognitive and motor function in animal models of Alzheimer's, Huntington's, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-4-9-19-10-7-15(8-11-19)18-13-14-5-6-16(20-2)12-17(14)21-3/h5-6,12,15,18H,4,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBNQRLCJQRZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-propylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4892798.png)
![N-[3-(2-chlorophenoxy)propyl]-1-butanamine](/img/structure/B4892806.png)
![1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892814.png)

![4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4892823.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2E)-2-methyl-2-buten-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4892833.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B4892848.png)


![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B4892871.png)
![3-methyl-5-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B4892882.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)

![1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B4892904.png)